Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1956334-48-7) is a spirocyclic compound featuring a benzo[b][1,4]oxazepine ring fused to a piperidine moiety. The tert-butyl carbamate (Boc) group at the 1'-position serves as a protective group for the piperidine nitrogen, while the 7-methoxy substituent on the benzo ring influences electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics .
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 7-methoxyspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(22)21-11-8-19(9-12-21)7-10-20-15-13-14(23-4)5-6-16(15)24-19/h5-6,13,20H,7-12H2,1-4H3 |
InChI Key |
KALLLGRRDZNOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)OC)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the piperidine ring via a spiro connection. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The final step usually involves the protection of the carboxylate group with a tert-butyl group to enhance the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazepine ring can be reduced to form a more saturated ring system.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazepine ring can produce a more saturated spiro compound.
Scientific Research Applications
Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiro compound reactivity.
Biology: The compound can be used in biological assays to study its effects on various biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-((2-aminophenoxy)methyl)piperidine-1-carboxylate (CAS: 614730-59-5; Similarity: 0.96)
- Structural Differences: Replaces the spirocyclic benzooxazepine system with a simpler piperidine scaffold. Introduces a (2-aminophenoxy)methyl side chain instead of the 7-methoxy group.
- The lack of a spirocyclic system reduces conformational rigidity, which may decrease metabolic stability compared to the target compound .
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 693789-34-3; Similarity: 0.94)
- Structural Differences :
- Lacks the 7-methoxy substituent on the benzo ring.
- Lower polarity may decrease aqueous solubility compared to the target compound. Retains the Boc-protected piperidine and spirocyclic framework, preserving utility as a synthetic intermediate .
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS: 1956334-78-3)
- Structural Differences :
- Substitutes the Boc group with a benzyl moiety at the 1'-position.
- Replaces the 7-methoxy group with a bromine atom.
- Bromine at position 7 offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate for derivatization .
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1341039-62-0)
- Structural Differences :
- Incorporates a ketone (4-oxo) group in the oxazepine ring.
- Functional Implications :
- The ketone enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
- Increased susceptibility to nucleophilic attack at the carbonyl position may limit stability under basic conditions .
Biological Activity
Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.4 g/mol. Its structure features a spiro linkage connecting a benzo[B][1,4]oxazepine moiety to a piperidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Neuroactivity : Interaction with neurotransmitter receptors may influence neurochemical pathways.
- Anticancer Properties : Potential inhibition of tumor growth and metastasis through modulation of specific signaling pathways.
Case Studies
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of various spiro compounds, including tert-butyl 7-methoxy derivatives. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. -
Antitumor Activity :
In vitro assays demonstrated that tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Biological Activity
The biological activity of tert-butyl 7-methoxy can be compared with other similar compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Moderate anticancer activity | Chlorine substitution may enhance receptor binding |
| Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Significant antimicrobial properties | Fluorine enhances lipophilicity |
| Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Potential neuroprotective effects | Different positioning of fluorine affects activity |
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis : Multi-step organic synthesis techniques have been employed to produce tert-butyl 7-methoxy derivatives efficiently.
- Biological Assays : Various assays have been conducted to evaluate cytotoxicity against cancer cell lines (e.g., MDA-MB-231 and HCT116). The IC50 values indicate significant potency relative to standard chemotherapeutics.
Summary of Findings
Overall, the compound shows promise in several areas:
- Cytotoxicity : Exhibited potent cytotoxic effects in vitro against multiple cancer cell lines.
- Neuroprotection : Suggested mechanisms include protection against oxidative stress and modulation of neuroinflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
